1-ナフタレンスルホン酸、8-(フェニルアミノ)-、マグネシウム塩 (2:1)

説明

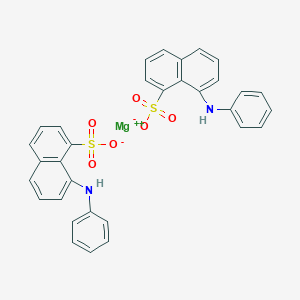

The compound 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) is a complex that involves the interaction of a naphthalene sulfonic acid derivative with magnesium ions. The specific interactions and binding of magnesium to organic molecules like naphthalene derivatives can significantly alter the properties and reactivity of the compound, which is of interest in various chemical and biochemical contexts.

Synthesis Analysis

The synthesis of related naphthalene sulfonic acid derivatives can involve oxidative arylation processes. For instance, the dicationic species naphthalene-1,8-diylbis(diphenylmethylium) has been shown to promote oxidative arylation of sulfur atoms in certain phenyl sulfides, leading to the formation of triarylsulfonium salts with good yields . Although this does not directly describe the synthesis of the magnesium salt , it provides insight into the types of reactions that naphthalene sulfonic acid derivatives can undergo.

Molecular Structure Analysis

The molecular structure of naphthalene sulfonic acid derivatives can be complex, especially when metal ions are involved. For example, the reaction of 1,8-bis(triorganosilyl)diaminonaphthalenes with magnesium alkyls leads to the formation of complexes with different coordination environments for magnesium . These reactions can result in the formation of single magnesium centers bridging ligand nitrogen donors or bimetallic complexes with four-membered Mg2N2 rings, depending on the stoichiometry and the specific reactants used . This illustrates the potential structural diversity of magnesium-naphthalene sulfonic acid complexes.

Chemical Reactions Analysis

The reactivity of naphthalene sulfonic acid derivatives with magnesium can lead to various chemical reactions. For instance, the synthesis of magnesium and zinc complexes with 1,8-bis(silylamido)naphthalene through alkane elimination reactions demonstrates the potential for forming complexes with different metal ions . Additionally, the formation of bimetallic complexes and the coupling of diamidonaphthalene ligands indicate a rich chemistry that can involve the formation of new bonds and the alteration of the naphthalene ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) can be influenced by the presence of magnesium and other ions. Stopped-flow studies have shown that magnesium and salts can affect the fluorescence of 8-anilino-1-naphthalenesulfonic acid, which is indicative of changes in the molecule's environment or conformation . These changes in fluorescence are attributed to subunit association and dissociation in proteins, suggesting that the binding of magnesium to naphthalene sulfonic acid derivatives can have significant biochemical implications .

科学的研究の応用

タンパク質研究における蛍光プローブ

この化合物は、タンパク質の疎水性ポケットに結合する能力により、蛍光プローブとして広く使用されています。 結合すると蛍光強度が大幅に増加するため、タンパク質の構造とコンフォメーションを研究するための貴重なツールとなります . タンパク質の折り畳み/展開経路の中間状態の調査や、タンパク質凝集に伴うコンフォメーション変化の評価に特に有用です .

生物系のための誘導体の合成

マグネシウム8-(フェニルアミノ)ナフタレン-1-スルホン酸の誘導体は、独自の蛍光特性を持つように合成されています。 これらの誘導体は、タンパク質結合や酵素結合部位の極性など、様々な生物系を研究するために使用されています . アルツハイマー病やプリオン病などの神経変性疾患の研究において、タンパク質凝集の研究にも役立っています .

環境感受性分析

環境に敏感な蛍光特性を持つことから、この化合物は生物系に影響を与える環境要因の分析に使用されています。 異なる溶媒やタンパク質に応じて蛍光収率が変化するため、システムの変化を示すことができます .

界面活性剤と染料の用途

界面活性剤として、マグネシウム8-(フェニルアミノ)ナフタレン-1-スルホン酸は他の分子と複合体を形成し、生物学的認識プロセスを模倣するのに役立ちます。 また、明るく感度の高い蛍光を示すため、様々な用途で蛍光染料としても使用されています .

センサ開発

この化合物は、特にナトリウム選択性センサである、ファイバーオプティックセンサの開発に使用されています。 ナトリウムの存在下でカチオン性錯体を形成し、蛍光が増加します。これは、センサ機能の重要な側面です .

高分子研究

高分子科学において、マグネシウム8-(フェニルアミノ)ナフタレン-1-スルホン酸はジブロックコポリマーに組み込まれています。 温度やpHなどの局所環境の変化によって放出されるため、異なる条件下での高分子挙動を研究するための有用なツールとなります .

作用機序

Target of Action

The primary target of Magnesium 8-(phenylamino)naphthalene-1-sulphonate, also known as 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1), is proteins . This compound is a hydrophobic polarity-sensitive fluorescent dye that is used as a site probe to detect conformational changes in proteins .

Mode of Action

This compound interacts with its protein targets by binding to the hydrophobic surfaces of proteins . It is nonfluorescent in aqueous solution, but it fluoresces strongly upon binding to proteins . This change in fluorescence is used to study the intermediate states in the folding/unfolding pathways of proteins and to check the conformational changes involved with the aggregation of proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein folding and aggregation . By binding to proteins and changing its fluorescence, it can provide insights into the conformational changes that proteins undergo during these processes .

Result of Action

The molecular and cellular effects of this compound’s action are changes in the fluorescence of the compound, which reflect changes in the conformation and aggregation state of proteins . This can provide valuable information about the biochemical pathways involving these proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the fluorescence of the compound can be affected by the pH and ionic strength of the solution, the presence of other fluorescent compounds, and the temperature . Therefore, these factors need to be carefully controlled during experiments using this compound .

特性

IUPAC Name |

magnesium;8-anilinonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H13NO3S.Mg/c2*18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h2*1-11,17H,(H,18,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGXNAZPUOEMW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

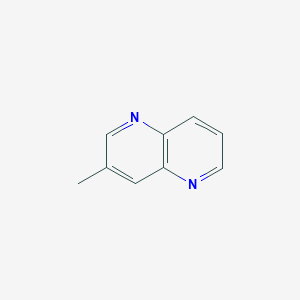

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24MgN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-76-8 (Parent) | |

| Record name | Magnesium 1-anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1066312 | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid; [Merck Index] Light green powder; [Aldrich MSDS] | |

| Record name | 8-Anilino-1-naphthalenesulfonic acid hemimagnesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

18108-68-4 | |

| Record name | Magnesium 1-anilino-8-naphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 8-(phenylamino)naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM 1-ANILINO-8-NAPHTHALENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9JT6A24EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)